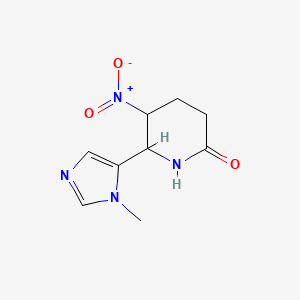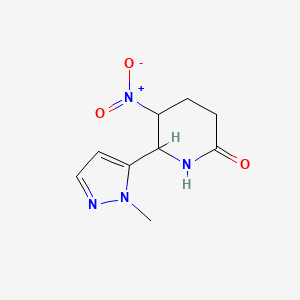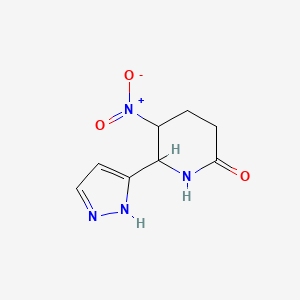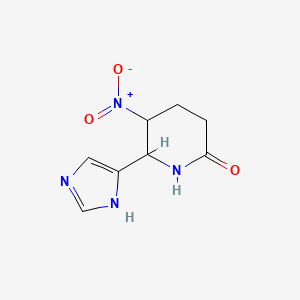
2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol, commonly referred to as “cyclopropyl-pyrazole” or “CP”, is a cyclopropyl-pyrazole derivative that is used in a variety of scientific research applications. CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments. It has been used in the development of new drugs, in particular, as an anticonvulsant and as an analgesic. It has also been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, CP has been studied for its potential anti-cancer properties.
Wirkmechanismus
CP acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. By blocking the breakdown of acetylcholine, CP can increase its concentration in the brain and thus increase the activity of the nervous system.
Biochemical and Physiological Effects
CP has been studied for its biochemical and physiological effects. In particular, it has been studied for its ability to increase the concentration of acetylcholine in the brain, which can result in increased alertness and improved cognitive function. Additionally, CP has been studied for its potential to reduce inflammation and pain, as well as its potential to act as an anticonvulsant.
Vorteile Und Einschränkungen Für Laborexperimente
CP has several advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, it is relatively non-toxic and has a relatively low cost. However, CP has some limitations for use in laboratory experiments. In particular, it is not very soluble in organic solvents and can be difficult to purify.
Zukünftige Richtungen
There are several potential future directions for CP research. These include further study of its potential therapeutic applications, such as its ability to act as an anticonvulsant and analgesic, as well as its potential anti-cancer properties. Additionally, further study of its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further study of its synthesis method could lead to the development of more efficient and cost-effective methods of production. Finally, further study of its advantages and limitations for use in laboratory experiments could lead to the development of more efficient and cost-effective methods of purification and solubilization.
Synthesemethoden
CP is synthesized through a two-step reaction process. The first step involves reacting 1,5-dimethyl-1H-pyrazol-3-yl chloride with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol. The second step involves the reaction of the compound with a reducing agent, such as sodium borohydride, to form the desired product.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-(1,5-dimethylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-9(11-12(7)2)10(13)6-8-3-4-8/h5,8,10,13H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFSFNOCPLMDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(CC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)



![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)





![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)